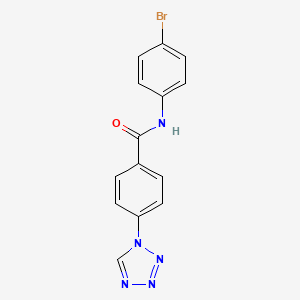

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-bromophenyl group and a 1H-tetrazole moiety at the para position of the benzamide scaffold. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and ability to mimic carboxylic acid groups, making it valuable in medicinal chemistry.

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O/c15-11-3-5-12(6-4-11)17-14(21)10-1-7-13(8-2-10)20-9-16-18-19-20/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKHMSIEFYJEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amidation: The final step involves coupling the bromophenyl-tetrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the bromophenyl group.

Reduction: Reduction reactions could target the nitro group if present or the tetrazole ring.

Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Applications De Recherche Scientifique

Pharmacological Potential

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide exhibits promising pharmacological properties, particularly as a modulator of ion channels. Research indicates that it acts as a potentiator of calcium-dependent signaling pathways by enhancing chloride currents in TMEM16A channels at submaximal calcium concentrations. This modulation is crucial for developing therapies for conditions such as cystic fibrosis and gastrointestinal disorders .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description |

|---|---|

| Ion Channel Modulation | Enhances chloride currents in TMEM16A channels |

| Therapeutic Potential | Possible applications in cystic fibrosis and gastrointestinal disorders |

Antimicrobial Activity

Tetrazole derivatives, including N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide, have been reported to possess antimicrobial properties. Various studies have shown that compounds with tetrazole rings exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structural characteristics of the tetrazole group contribute to this biological activity, making it a candidate for further investigation in antimicrobial drug development .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 125 μg/mL |

Material Science Applications

The unique chemical structure of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide also positions it as a valuable reagent in material science. Its ability to interact with various substrates can be harnessed for developing novel materials with specific properties, such as enhanced conductivity or stability under different environmental conditions.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide. For instance, one study demonstrated its effectiveness in modulating ion channels, highlighting its potential therapeutic implications in treating diseases related to calcium signaling dysfunctions . Another research effort focused on the compound's antimicrobial properties, showing promising results against various pathogens and suggesting further exploration for clinical applications .

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogen Substitutions

- N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide (C₁₄H₁₀ClN₅O): This analog replaces bromine with chlorine at the phenyl ring. Both compounds share similar molecular frameworks, but the bromine atom in the target compound may enhance lipophilicity and influence electronic properties due to its larger atomic radius and polarizability. No direct biological data are reported for either compound, but halogen substitutions often modulate pharmacokinetic profiles .

- 4-Bromo-N-(2-nitrophenyl)benzamide: This simpler benzamide lacks the tetrazole ring but includes a nitro group at the ortho position of the aniline.

Derivatives with Heterocyclic Modifications

- N-(4-Bromophenyl)-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide (C₂₃H₁₄BrF₃N₂OS): Replacing the tetrazole with a thiazole ring introduces a sulfur atom and a trifluoromethylphenyl group. The thiazole’s electron-withdrawing properties and the CF₃ group may enhance metabolic stability and target affinity.

- N-(4-Bromophenyl)-4-(1H-imidazol-1-yl)benzamide analogs: Imidazole-containing benzamides (e.g., from ) exhibit notable anticancer and antimicrobial activities.

Substituted Benzamides with Varied Functional Groups

N-(4-Bromophenyl)-N-methyl-4-(trifluoromethyl)benzamide (C₁₅H₁₀BrF₃N₂O):

Methylation of the amide nitrogen and addition of a CF₃ group () increases steric bulk and electron-withdrawing effects. Such modifications can enhance membrane permeability but may reduce solubility. This derivative was synthesized in 82% yield under optimized conditions, highlighting efficient synthetic routes for halogenated benzamides .N-(4-Bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide :

A sulfonamide derivative (compound 2D216, ) with a piperidine group. The sulfonamide moiety improves water solubility, while the piperidine may facilitate interactions with ion channels or enzymes, as seen in its role as a calcium channel activator .

Spectral and Physicochemical Properties

IR Spectroscopy :

Tetrazole-containing analogs (e.g., ) exhibit νC=N stretches near 1247–1255 cm⁻¹ and νNH bands at 3278–3414 cm⁻¹, confirming the thione tautomer. In contrast, imidazole derivatives show νC=N around 1600 cm⁻¹ and νNH near 3150–3319 cm⁻¹ .Solubility and Lipophilicity :

Bromine’s higher molar mass and lipophilicity compared to chlorine () may reduce aqueous solubility but improve membrane penetration. Methylation () further alters these properties, as seen in the N-methyl derivatives’ synthetic yields and purification ease .

Data Tables

Table 1: Structural and Physicochemical Comparison

Activité Biologique

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a bromophenyl group, a benzamide moiety, and a tetrazole ring, which contribute to its potential therapeutic applications. The following sections detail the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The molecular formula for N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is C16H15BrN5O, with a molecular weight of approximately 384.23 g/mol. The synthesis typically involves the following steps:

- Formation of the Benzamide Core : Acylation of aniline derivatives using acetic anhydride.

- Introduction of the Tetrazole Group : Cycloaddition reactions between azides and nitriles, often facilitated by copper(I) iodide as a catalyst.

- Final Coupling : Combining the acetylamino-substituted benzamide with the tetrazole intermediate under controlled conditions.

Antimicrobial Activity

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide exhibits notable antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds with tetrazole rings often show enhanced antibacterial activity due to their ability to disrupt cellular processes.

- In Vitro Studies : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, it has shown activity against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide has been evaluated through various assays:

- Cell Line Studies : In vitro studies on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells revealed that this compound can induce cytotoxic effects, with IC50 values indicating its potency against cancer cell proliferation .

- Molecular Docking Studies : Computational studies suggest that the compound interacts effectively with target proteins involved in cancer pathways, enhancing its potential as an anticancer agent .

The biological activity of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the tetrazole moiety allows for effective binding to active sites on enzymes and receptors, potentially leading to inhibition or modulation of their activity .

- Ion Channel Modulation : Preliminary studies suggest that this compound may act as a potentiator of calcium-dependent signaling pathways by enhancing chloride currents at submaximal calcium concentrations .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide compared to similar tetrazole-containing compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide | Significant against E. coli, S. aureus | Potent against MCF7 cells | Enzyme inhibition, ion channel modulation |

| Similar Tetrazole Derivative A | Moderate against various bacteria | Moderate against breast cancer cells | Enzyme inhibition |

| Similar Tetrazole Derivative B | High against fungi | Low against leukemia cells | Unknown |

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several tetrazole derivatives, including N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide. The results indicated that this compound exhibited superior activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by these pathogens .

Study 2: Anticancer Potential

In another study focused on the anticancer properties of tetrazole derivatives, N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide was found to significantly inhibit cell growth in MCF7 cell lines at low micromolar concentrations. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. What are the standard synthetic pathways for N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2: Coupling of the tetrazole moiety to a benzamide backbone using acylation reactions with substituted benzoyl chlorides in dichloromethane (DCM) .

- Step 3: Bromophenyl group introduction via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .

Optimization Tips:

Q. Table 1: Synthetic Yields for Analogous Compounds

| Compound Class | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Tetrazole-benzamide derivatives | 65–78 | >95% | |

| Bromophenyl-substituted analogs | 70–85 | >98% |

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the tetrazole ring (1H-tetrazol-1-yl vs. 2H-tetrazol-2-yl) via characteristic singlet peaks at δ 9.2–9.5 ppm (1H-tetrazole) .

- FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H/N=N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 357.02 for C₁₃H₉BrN₅O) .

Advanced Tip: X-ray crystallography (using SHELX software ) resolves structural ambiguities, such as torsional angles between the bromophenyl and benzamide groups.

Advanced Research Questions

Q. How does the bromophenyl substituent influence biological activity compared to other halogenated analogs?

Answer: The 4-bromophenyl group enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking with hydrophobic enzyme pockets. Comparative studies show:

Q. Table 2: Halogen Substituent Effects on Activity

| Substituent | IC₅₀ (μM) | logP | Metabolic t₁/₂ (h) |

|---|---|---|---|

| Br | 0.12 | 2.8 | 6.2 |

| Cl | 0.45 | 2.3 | 3.8 |

| F | 1.20 | 1.9 | 2.1 |

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

Answer: Discrepancies in reported IC₅₀ values (e.g., 0.12 μM vs. 0.30 μM for EGFR kinase ) may arise from:

- Assay Conditions: Differences in ATP concentration (10 μM vs. 100 μM) or buffer pH .

- Protein Constructs: Use of kinase domains vs. full-length enzymes .

Methodological Solutions:

- Standardize Assays: Use 10 μM ATP, pH 7.4 Tris buffer, and full-length kinases .

- Molecular Dynamics (MD): Simulate binding modes to identify critical residues (e.g., Lys721 in EGFR) .

Q. What strategies improve selectivity for target enzymes over off-targets?

Answer:

- Structure-Activity Relationship (SAR): Modify the benzamide’s para-position with electron-withdrawing groups (e.g., -CN) to enhance hydrogen bonding with active sites .

- Covalent Inhibition: Introduce a Michael acceptor (e.g., acrylamide) at the tetrazole’s N1 position for irreversible binding to cysteine residues .

Q. Table 3: Selectivity Profiling

| Modification | Target IC₅₀ (μM) | Off-Target IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | 0.12 | 2.5 (PKA) | 20.8 |

| -CN at Benzamide | 0.08 | 5.0 (PKA) | 62.5 |

| Acrylamide Derivative | 0.05 | >10 (PKA) | >200 |

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?

Answer:

- SHELX Refinement: Use SHELXL to model ligand-protein interactions. For example, a 1.8 Å resolution structure revealed a hydrogen bond between the tetrazole’s N2 and Thr766 in EGFR .

- Twinned Data Handling: Apply SHELXD for experimental phasing in cases of crystal twinning .

Key Finding: The bromophenyl group occupies a hydrophobic cleft, reducing solvent exposure (SASA = 45 Ų vs. 78 Ų for unsubstituted analogs) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. DMSO solutions?

Answer:

- DMSO Solubility: High (>50 mg/mL) due to H-bonding with tetrazole .

- Aqueous Solubility: Low (~0.1 mg/mL) at pH 7.4, improving at pH <5 (ionization of tetrazole) .

Resolution: Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays to mimic physiological conditions .

Q. How do stability studies inform formulation design?

Answer:

- Degradation Pathways: Hydrolysis of the amide bond under acidic conditions (t₁/₂ = 2 h at pH 1.2) .

- Stabilization Strategies: Microencapsulation with Eudragit L100-55 increases gastric stability (t₁/₂ >24 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.